1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]
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Overview
Description
1’-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of a nitro group on the benzodioxole moiety and the spiro linkage to an indene-piperidine system makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4’-piperidine] typically involves multiple steps:
Formation of the Benzodioxole Moiety: The initial step involves the nitration of 1,3-benzodioxole to introduce the nitro group at the 6-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Spiro Compound Formation: The next step involves the formation of the spiro linkage. This can be done by reacting the nitrated benzodioxole with an indene derivative in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the spirocyclization.
Piperidine Introduction: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the spiro-indene intermediate is reacted with piperidine under reflux conditions in a suitable solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1’-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
1’-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1’-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The spiro structure allows for unique interactions with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar in structure but lacks the spiro linkage and piperidine ring.
4-Bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline: Contains a similar benzodioxole moiety but differs in the substitution pattern and overall structure.
Uniqueness
1’-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in both academic and industrial research settings.
Properties
IUPAC Name |
1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-23(25)18-12-20-19(26-14-27-20)11-16(18)13-22-9-7-21(8-10-22)6-5-15-3-1-2-4-17(15)21/h1-6,11-12H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTKZJADASPGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=CC3=CC=CC=C23)CC4=CC5=C(C=C4[N+](=O)[O-])OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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